molecular formula C5H6ClF5O2S B13626313 4,4,5,5,5-Pentafluoropentanesulfonyl chloride

4,4,5,5,5-Pentafluoropentanesulfonyl chloride

Cat. No.: B13626313
M. Wt: 260.61 g/mol
InChI Key: HIBCLNVAFPUNEA-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentanesulfonyl chloride is a fluorinated sulfonyl chloride characterized by a linear aliphatic chain substituted with five fluorine atoms at the terminal carbons (C4 and C5). For example, derivatives such as 4,4,5,5,5-pentafluoropentylsulfonyl groups are integral to fulvestrant sulfone, a pharmaceutical impurity . The compound’s high electronegativity and strong electron-withdrawing properties likely enhance its reactivity as a sulfonating agent, similar to other perfluorinated sulfonyl chlorides.

Properties

Molecular Formula

C5H6ClF5O2S

Molecular Weight

260.61 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride

InChI

InChI=1S/C5H6ClF5O2S/c6-14(12,13)3-1-2-4(7,8)5(9,10)11/h1-3H2

InChI Key

HIBCLNVAFPUNEA-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropentanesulfonyl chloride typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base to neutralize the by-products and maintain the pH of the reaction mixture.

Industrial Production Methods

In industrial settings, the production of 4,4,5,5,5-Pentafluoropentanesulfonyl chloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can also undergo addition reactions with various reagents, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions with 4,4,5,5,5-Pentafluoropentanesulfonyl chloride include bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions involving 4,4,5,5,5-Pentafluoropentanesulfonyl chloride depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

4,4,5,5,5-Pentafluoropentanesulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropentanesulfonyl chloride involves the formation of a reactive intermediate when it reacts with nucleophiles. This intermediate can then undergo further reactions to form the final product. The presence of multiple fluorine atoms in the compound enhances its reactivity and stability, making it a valuable reagent in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4,4,5,5,5-pentafluoropentanesulfonyl chloride and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Structure Reactivity/Applications Safety Data
4,4,5,5,5-Pentafluoropentanesulfonyl chloride C₅H₅F₅ClO₂S (inferred) ~232.6 (estimated) Aliphatic, terminal pentafluoro Likely high reactivity in sulfonation; used in synthesizing fluorinated pharmaceuticals Limited direct data; inferred hazards include skin corrosion (similar to [10]).
5,5,5-Trifluoropentane-2-sulfonyl chloride C₅H₈ClF₃O₂S 224.63 Aliphatic, trifluoro at C5 Moderate reactivity; used in specialty chemical synthesis H314 (skin corrosion), H302 (harmful if swallowed)
Pentafluorobenzenesulfonyl chloride C₆ClF₅O₂S 266.56 Aromatic, pentafluoro on benzene High stability and reactivity; used as a sulfonating agent in organic chemistry Limited safety data; likely corrosive (similar to aromatic sulfonyl chlorides).
(4-Fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S 208.63 Aromatic, single fluorine substituent Selective reactivity in peptide synthesis and polymer chemistry Corrosive (H314), irritant (H315)
(3,5-Difluorophenyl)methanesulfonyl chloride C₇H₅ClF₂O₂S 226.63 Aromatic, difluoro substituents Used in high-purity research applications; moderate reactivity H302, H315, H319 (eye irritation)

Key Comparative Insights

Structural Differences

  • Aliphatic vs. Aromatic Backbones : The target compound and 5,5,5-trifluoropentane-2-sulfonyl chloride are aliphatic, whereas pentafluorobenzenesulfonyl chloride and fluorophenyl derivatives are aromatic. Aliphatic sulfonyl chlorides generally exhibit higher reactivity in nucleophilic substitutions due to reduced steric hindrance and resonance stabilization .
  • Fluorination Pattern : The terminal pentafluorination in the target compound enhances its electron-withdrawing capacity compared to partially fluorinated analogs like 5,5,5-trifluoropentane-2-sulfonyl chloride. This increases its utility in reactions requiring strong electrophiles .

Reactivity and Applications

  • Pharmaceutical Synthesis : Derivatives of the target compound, such as fulvestrant sulfone, highlight its role in creating bioactive molecules with enhanced metabolic stability due to fluorine’s electronegativity .
  • Aromatic Sulfonyl Chlorides : Pentafluorobenzenesulfonyl chloride is preferred in reactions requiring aromatic stabilization, such as synthesizing sulfonated polymers or dyes .

Safety and Handling

  • Corrosivity : All sulfonyl chlorides in this class are corrosive (H314), requiring inert atmosphere storage and protective equipment .
  • Toxicity : Aliphatic derivatives may pose higher acute toxicity risks due to their volatility, whereas aromatic analogs are typically less volatile but still hazardous .

Research Findings and Limitations

  • Data Gaps : Direct experimental data (e.g., boiling points, exact spectroscopic profiles) for the target compound are absent, necessitating extrapolation from structurally similar molecules.

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